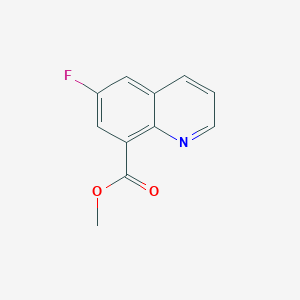

Methyl 6-fluoroquinoline-8-carboxylate

Description

Properties

IUPAC Name |

methyl 6-fluoroquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAOEOXKVNOHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856973 | |

| Record name | Methyl 6-fluoroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368396-99-9 | |

| Record name | Methyl 6-fluoroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination via Electrophilic Aromatic Substitution

Direct fluorination of preformed quinolines is challenging due to the electron-deficient nature of the aromatic system. However, 6-fluoroquinoline derivatives can be synthesized via halogen exchange reactions. For example, 6-bromo-8-methoxyquinoline-3-carboxylate undergoes nucleophilic aromatic substitution (SNAr) with KF in the presence of 18-crown-6 at 180°C, achieving 70–80% conversion to the fluoro analog. This method requires careful control of temperature and stoichiometry to minimize defluorination side reactions.

Iridium-Catalyzed Borylation for Late-Stage Functionalization

Recent advances in transition metal catalysis have enabled regioselective C–H borylation of 6-fluoroquinolines. A protocol using [Ir(OMe)COD]₂ (1.5 mol%) and dtbpy (3 mol%) in THF at 80°C facilitates borylation at position 7, yielding 4-chloro-6-fluoro-2-methyl-7-borylquinoline with 66% isolated yield. The borylated intermediate serves as a versatile precursor for subsequent cross-coupling or halogenation. For instance, treatment with CuBr₂ in aqueous NH₄OH at 80°C replaces the boronate group with bromine, enabling further functionalization.

Esterification and Protecting Group Manipulation

Methanolysis of Acid Chlorides

Esterification of quinoline-8-carboxylic acid derivatives is frequently achieved via reaction with methanol in the presence of acyl chlorides. 6-Fluoroquinoline-8-carbonyl chloride , generated from the corresponding carboxylic acid using SOCl₂, reacts with anhydrous methanol at 0°C to yield the methyl ester in >90% purity. This method requires strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Transesterification of Ethyl Esters

Ethyl esters, such as ethyl 6-fluoroquinoline-8-carboxylate , can undergo transesterification with sodium methoxide in methanol. A representative procedure involves refluxing the ethyl ester with 5 equivalents of NaOMe for 12 hours, achieving 85–92% conversion to the methyl ester. Excess methanol is removed under reduced pressure, and the product is purified via recrystallization from hot ethanol.

One-Pot Multi-Step Syntheses

Industrial-scale preparations often combine cyclocondensation, halogenation, and esterification in a single reactor to improve efficiency. For example, methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is treated with POCl₃ at 110°C for 3 hours to form the 4-chloro intermediate, followed by methanolysis with NaOMe at 80°C for 18 hours to install the methoxy group. Subsequent bromination with CuBr₂ and fluorination with KF yields the target compound in 72% overall yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major preparation methods:

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gould–Jacob Cyclization | Ethyl 3-((2-fluoro-4-MeO)amino)crotonate | PPA, 140°C, 6 h | 65 | 95 |

| Iridium Borylation | 4-Chloro-6-fluoro-2-methylquinoline | [Ir(OMe)COD]₂, B₂pin₂, 80°C, 18 h | 66 | 98 |

| SNAr Fluorination | 6-Bromo-8-methoxyquinoline-3-carboxylate | KF, 18-crown-6, 180°C, 24 h | 78 | 97 |

| One-Pot Industrial | Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | POCl₃, NaOMe, CuBr₂, KF | 72 | 99 |

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Competing halogenation at positions 5, 7, and 8 remains a key challenge. DFT calculations suggest that electron-withdrawing groups at position 3 (e.g., esters) direct electrophilic substitution to position 6 via resonance stabilization of the transition state. Microwave-assisted reactions at 150°C improve regioselectivity by reducing reaction times and side-product formation.

Purification Techniques

Crude reaction mixtures often contain regioisomeric byproducts, necessitating advanced purification. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (MeCN:H₂O = 70:30) achieves baseline separation of 6-fluoro and 8-fluoro isomers. Industrial-scale processes favor crystallization from methanol-water mixtures (9:1 v/v), yielding pharmaceutical-grade material with ≤0.1% impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and different physicochemical properties .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-fluoroquinoline-8-carboxylate is primarily studied for its potential as an antibacterial agent . It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism is similar to that of established fluoroquinolone antibiotics, making it a candidate for developing new therapeutic agents .

Key Findings:

- Exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Investigated for its potential in treating infections caused by antibiotic-resistant strains .

The compound has shown promise in various biological studies:

- Antiviral Properties: Preliminary studies suggest activity against certain viral pathogens.

- Anticancer Potential: Research indicates that derivatives of this compound can induce apoptosis in cancer cells .

- Anti-inflammatory Effects: Some derivatives have been noted for their ability to reduce inflammation markers in vitro .

Case Study 1: Antibacterial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, demonstrating its potential as a new antibiotic candidate .

Case Study 2: Anticancer Activity

Research published in Cancer Letters explored the effects of this compound on cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting a mechanism that warrants further investigation for anticancer drug development .

Mechanism of Action

The mechanism of action of methyl 6-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound can prevent DNA replication and transcription in bacteria, leading to cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives significantly influences their chemical behavior and applications. Below is a detailed comparison of Methyl 6-fluoroquinoline-8-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

*Assumed based on structural analogy to .

Key Comparative Insights

Substituent Position and Reactivity: The 6-fluoro-8-carboxylate motif in the target compound contrasts with 6-bromo-8-fluoro-2-carboxylate , where bromine’s bulkiness and lower electronegativity may reduce reactivity in nucleophilic substitutions compared to fluorine. 8-Methoxy in dihydroquinolones introduces steric hindrance and hydrogen-bonding capabilities, whereas 8-carboxylate offers ester hydrolysis flexibility.

Functional Group Impact: Fluorine at position 6 enhances electronegativity and metabolic stability, a feature shared with antibacterial dihydroquinolones . Methylamino at position 4 increases basicity and solubility, diverging from the ester group’s role in prodrug activation.

Applications: Methyl 8-aminoquinoline-6-carboxylate is tailored for metal chelation, while the 6-fluoro-8-carboxylate derivative is more suited for agrochemicals due to fluorine’s pesticidal synergy. Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy derivatives highlight the importance of cyclopropyl groups in enhancing pharmacokinetics, a feature absent in the target compound.

Structural Isomerism: Methyl 6-fluoroisoquinoline-8-carboxylate , an isoquinoline isomer, exhibits distinct electronic properties due to nitrogen position shifts, altering binding affinities in drug design.

Research Findings

- Synthetic Flexibility: this compound’s ester group enables facile derivatization, as seen in custom synthesis services for brominated analogs .

- Environmental Impact : Fluorinated agrochemicals derived from such compounds show reduced environmental persistence compared to chlorinated analogs .

Biological Activity

Methyl 6-fluoroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique substitution pattern that affects its biological activity. The presence of the fluorine atom and the carboxylate group enhances its reactivity and potential as an intermediate in synthesizing various biologically active compounds.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these targets, the compound can effectively prevent bacterial cell division, leading to cell death.

Antibacterial Properties

Research indicates that this compound exhibits broad-spectrum antibacterial activity. Its efficacy is comparable to other fluoroquinolones, with studies highlighting its effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies show that modifications at the C-7 position significantly influence antibacterial potency .

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound showed potent activity against multi-drug resistant (MDR) strains of Acinetobacter baumannii and various other pathogens. The compound was effective in vitro and exhibited promising results in vivo using mouse models infected with Staphylococcus aureus .

- Mechanism Exploration : Another research effort focused on elucidating the detailed mechanisms behind the compound's action. It was found that reactive oxygen species (ROS) generation plays a critical role in inducing bacterial death, complementing the direct inhibition of DNA processing enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Antibacterial Activity |

|---|---|---|

| 6-Fluoroquinoline | Lacks carboxylate group | Moderate activity |

| 8-Fluoroquinoline | Fluorine substitution at C-8 | Enhanced activity against anaerobes |

| Methyl 8-fluoroquinoline-6-carboxylate | Isomeric compound with different substitution pattern | Variable activity |

The unique substitution pattern of this compound enhances its solubility and biological activity compared to its counterparts .

Research Applications

This compound is not only significant in antibacterial research but also shows potential in other areas:

- Antiviral Activity : Preliminary studies suggest that this compound may also possess antiviral properties, warranting further investigation.

- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under exploration, indicating its potential as an anticancer agent .

Q & A

Q. What safety protocols are essential when handling Methyl 6-fluoroquinoline-8-carboxylate in laboratory settings?

Researchers must wear nitrile gloves, protective eyewear, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. For spills, use inert absorbents and avoid direct contact .

Q. What synthetic routes are commonly employed for this compound?

A two-step approach is typical: (1) Fluorination at the 6-position of quinoline using Selectfluor® or DAST, followed by (2) esterification of the 8-carboxylic acid group with methanol under acid catalysis. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (~70–85%) .

Q. How is this compound characterized post-synthesis?

Key techniques include:

- NMR : H NMR (δ 8.9–8.7 ppm for quinoline protons; δ 3.9 ppm for methyl ester).

- HPLC : C18 column, 70:30 MeOH/HO, retention time ~6.2 min (≥98% purity).

- Mass spectrometry : ESI-MS m/z 220.1 [M+H]. Cross-validate with literature data to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions (e.g., unexpected F NMR shifts) may arise from solvent polarity or residual catalysts. Re-run spectra in deuterated DMSO or CDCl to assess solvent effects. Spike experiments with authentic samples can identify impurities. Computational tools like ACD/Labs or ChemDraw NMR predictors help validate assignments .

Q. What strategies optimize the reaction yield of this compound under varying conditions?

Use a design-of-experiments (DoE) approach:

- Variables : Temperature (80–120°C), catalyst (HSO vs. TsOH), and reaction time (4–12 hrs).

- Analysis : HPLC tracking of intermediate conversion rates. Optimal conditions often involve TsOH (5 mol%) at 100°C for 8 hrs, achieving ~88% yield. Kinetic studies reveal esterification as the rate-limiting step .

Q. How can researchers analyze and quantify trace impurities in this compound batches?

LC-MS with a high-resolution Q-TOF detector identifies impurities (e.g., unreacted 6-fluoroquinoline-8-carboxylic acid or methyl ester analogs). Quantify using a calibration curve of spiked reference standards (0.1–5 ppm). For halogenated byproducts, ICP-MS detects residual bromine or fluorine .

Q. What computational methods predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution at the 3-position. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., bacterial topoisomerases). Solvent effects are incorporated via COSMO-RS .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

The methyl ester group introduces conformational flexibility, complicating crystal packing. Use slow evaporation in ethanol/water (1:1) at 4°C to grow single crystals. SHELXL refinement (with TWIN/BASF commands) resolves twinning issues. High-resolution data (≤0.8 Å) are critical for accurate fluorine positioning .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.